Butirosin Activity Against Gentamicin-Resistant Pseudomonas aeruginosa
Butirosin retains antibacterial activity against gentamicin-resistant Pseudomonas aeruginosa clinical isolates, demonstrating a susceptibility rate of 33% in a panel of gentamicin-resistant strains compared to amikacin's 81% susceptibility, while ranking as the second most active compound among 11 tested aminoglycosides [1]. This differential performance against resistant strains is attributable to the protective AHBA side chain, which reduces susceptibility to certain aminoglycoside-modifying enzymes [2].
| Evidence Dimension | Susceptibility rate among gentamicin-resistant Gram-negative bacilli |
|---|---|
| Target Compound Data | 33% susceptible |
| Comparator Or Baseline | Amikacin: 81% susceptible; Tobramycin: 41.4% susceptible (from separate study) [3] |
| Quantified Difference | Butirosin susceptibility is 2.45-fold lower than amikacin but ranks second among 11 aminoglycosides; amikacin is the only compound with higher activity in this resistant panel. |
| Conditions | 69 gentamicin-resistant Gram-negative bacilli (45 Enterobacteriaceae, 24 P. aeruginosa); agar dilution susceptibility testing. |
Why This Matters
This data supports the procurement of butirosin for research applications specifically requiring investigation of aminoglycoside activity against gentamicin-resistant strains, where butirosin demonstrates quantifiable activity that exceeds most other aminoglycosides except amikacin.
- [1] Reyonolds AV, Hamilton-Miller JM, Brumfitt W. In vitro activity of amikacin and ten other aminoglycoside antibiotics against gentamicin-resistant bacterial strains. J Infect Dis. 1976 Nov;134 Suppl:S291-S296. View Source
- [2] Fong DH, Berghuis AM. Structural basis of APH(3')-IIIa-mediated resistance to N1-substituted aminoglycoside antibiotics. Antimicrob Agents Chemother. 2009 Jul;53(7):3049-3055. View Source
- [3] Price KE, DeFuria MD, Pursiano TA. Amikacin, an aminoglycoside with marked activity against antibiotic-resistant clinical isolates. J Infect Dis. 1976 Nov;134 Suppl:S249-S261. View Source
